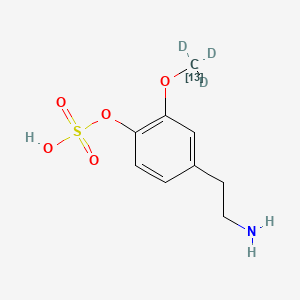

3-Methoxytyramine sulfate-13C,d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H13NO5S |

|---|---|

分子量 |

251.28 g/mol |

IUPAC名 |

[4-(2-aminoethyl)-2-(trideuterio(113C)methoxy)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i1+1D3 |

InChIキー |

ORZHQEJEAKXCJA-KQORAOOSSA-N |

異性体SMILES |

[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |

正規SMILES |

COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Evolving Role of 3-Methoxytyramine: From Dopamine Metabolite to Neuromodulator

A Technical Guide for Researchers and Drug Development Professionals

Abstract

For decades, 3-methoxytyramine (3-MT) was largely considered an inactive byproduct of dopamine metabolism, primarily serving as an indicator of dopamine release in the central nervous system. However, emerging research has unveiled a more complex and physiologically significant role for this trace amine. This technical guide provides an in-depth exploration of the biological functions of 3-MT, its synthesis, and its potential as a therapeutic target. It has been discovered that 3-MT acts as a neuromodulator, exerting its effects through the trace amine-associated receptor 1 (TAAR1).[1][2] This newfound understanding has significant implications for neurological and psychiatric disorders associated with dysregulated dopaminergic signaling, such as Parkinson's disease and schizophrenia.[1][3] This guide will synthesize current knowledge, present key quantitative data, detail experimental methodologies, and visualize the critical pathways involving 3-MT.

Introduction

Dopamine is a critical catecholamine neurotransmitter that governs numerous physiological processes, most notably motor control.[1] Its signaling is tightly regulated through synthesis, vesicular storage, release, and metabolism. A key enzyme in the metabolic cascade of dopamine is catechol-O-methyltransferase (COMT), which converts dopamine into 3-methoxytyramine in the extraneuronal space.[4][5] While the subsequent metabolite, homovanillic acid (HVA), has been extensively studied, 3-MT's own biological activities were historically overlooked.[4]

Recent investigations have challenged this dogma, demonstrating that 3-MT is not merely an inert metabolite but an active neuromodulator that can influence neuronal signaling and behavior independently of dopamine.[1][2] This guide aims to provide a comprehensive technical overview of 3-MT's biological significance, with a focus on its interaction with TAAR1 and the downstream consequences.

Biosynthesis and Metabolism of 3-Methoxytyramine

The metabolic journey of dopamine to its various byproducts is a well-orchestrated enzymatic process.

2.1. Synthesis of 3-Methoxytyramine

The primary route of 3-MT synthesis involves the O-methylation of dopamine by COMT.[3][4] This enzymatic reaction predominantly occurs in the synaptic cleft and other extraneuronal spaces following dopamine release.[1][5]

2.2. Degradation of 3-Methoxytyramine

Following its formation, 3-MT is further metabolized by monoamine oxidase (MAO), primarily MAO-A, to produce homovanillic acid (HVA).[1][4] HVA is then cleared from the brain via specific transporters.[1] The levels of 3-MT in the brain are therefore tightly regulated by the interplay between COMT and MAO activity.[1]

Below is a diagram illustrating the metabolic pathway of dopamine, highlighting the formation and degradation of 3-MT.

3-Methoxytyramine as a Neuromodulator: The Role of TAAR1

A paradigm shift in understanding 3-MT's function came with the discovery of its activity as an agonist at the trace amine-associated receptor 1 (TAAR1).[1][4] TAAR1 is a G-protein coupled receptor that is activated by trace amines and other monoamine metabolites.[5][6]

3.1. TAAR1 Activation and Downstream Signaling

Upon binding to TAAR1, 3-MT initiates a signaling cascade, primarily through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][6] This increase in cAMP can, in turn, activate Protein Kinase A (PKA) and lead to the phosphorylation of downstream targets such as the transcription factor CREB (cAMP response element-binding protein) and the kinase Erk (extracellular signal-regulated kinase).[1][2][7]

The signaling pathway initiated by 3-MT at the TAAR1 receptor is depicted below.

References

- 1. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 4. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 5. journals.plos.org [journals.plos.org]

- 6. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to 3-Methoxytyramine sulfate-13C,d3: A Stable Isotope-Labeled Internal Standard for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, particularly in the quantification of catecholamine metabolites, accuracy is paramount. Stable isotope-labeled internal standards are the gold standard for achieving reliable and reproducible results in mass spectrometry-based assays. This technical guide provides an in-depth overview of 3-Methoxytyramine sulfate-13C,d3, a crucial tool for the accurate measurement of 3-methoxytyramine (3-MT), a key metabolite of dopamine. This document will delve into the core principles of its application, detailed experimental protocols, and the fundamental role of internal standards in modern analytical science.

The Critical Role of Stable Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of endogenous compounds like catecholamine metabolites due to its high sensitivity and specificity.[1][2] However, the accuracy of LC-MS/MS can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[3]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the most effective way to correct for these variations.[4][5] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, D for H).[5] Because this compound is chemically almost identical to the endogenous 3-methoxytyramine sulfate, it co-elutes chromatographically and experiences the same extraction recovery, matrix effects, and ionization efficiency.[3][4] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if sample loss or signal fluctuation occurs, thus ensuring highly accurate and precise measurements.[3][5]

Biochemical Pathway: The Journey from Dopamine to 3-Methoxytyramine Sulfate

Understanding the metabolic pathway of dopamine is essential for appreciating the significance of measuring its metabolites. Dopamine, a critical neurotransmitter, is metabolized in the body through two primary enzymatic pathways involving catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[6][7] 3-Methoxytyramine is a direct metabolite of dopamine, formed by the action of COMT.[6] It can be further metabolized to homovanillic acid (HVA).[6] The sulfation of 3-methoxytyramine is a subsequent detoxification step. The accurate measurement of 3-MT is crucial for diagnosing and monitoring certain neuroendocrine tumors, such as pheochromocytoma and paraganglioma, and for research in neurology and pharmacology.[8][9]

Caption: Metabolic conversion of Dopamine to 3-Methoxytyramine Sulfate.

Experimental Protocol: Quantification of 3-Methoxytyramine in Plasma

This section provides a detailed, step-by-step protocol for the quantification of 3-methoxytyramine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is a composite of established methodologies.[1][8][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common and effective method for cleaning up complex biological samples like plasma and concentrating the analytes of interest.[1][10]

-

Step 1: Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard working solution (containing this compound). Then add 0.5 mL of a suitable buffer, such as 10 mM ammonium phosphate buffer (pH 6.5).[1]

-

Step 2: SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of the buffer used in the pre-treatment step.[1]

-

Step 3: Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Step 4: Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile to remove interfering substances. Dry the cartridge under vacuum for 5 minutes.[1]

-

Step 5: Elution: Elute the analyte and internal standard from the cartridge with two aliquots of 250 µL of 2% formic acid in acetonitrile.[1]

-

Step 6: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.2% formic acid in water for injection into the LC-MS/MS system.[1]

Caption: Workflow for plasma sample preparation using SPE.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A pentafluorophenyl (PFP) column is often used for the separation of catecholamines and their metabolites.[1]

-

Mobile Phase A: 0.2% Formic acid in water.[1]

-

Mobile Phase B: Methanol.[1]

-

Gradient: A gradient elution is typically employed to achieve optimal separation.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high specificity and reduces background noise.

-

Quantitative Data and Method Performance

The following tables summarize typical quantitative parameters for the analysis of 3-methoxytyramine using a stable isotope-labeled internal standard. Note that the exact MRM transitions for this compound may need to be empirically determined, but would be expected to have a +4 Da shift from the unlabeled analyte's precursor ion and a corresponding shift in the fragment ion if the label is retained. The data presented here is based on methods using deuterated 3-methoxytyramine (3-MT-d4) as an internal standard, which is a close analog.[8][11]

Table 1: Mass Spectrometry Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methoxytyramine (3-MT) | 168.1 | 137.1 | 15 |

| 3-Methoxytyramine-d4 (3-MT-d4) | 172.1 | 141.1 | 15 |

| This compound (Predicted) | ~252.3 | Dependent on fragmentation | To be optimized |

Note: The MRM transitions for this compound are predicted and should be optimized experimentally. The precursor ion will be determined by the exact mass of the labeled compound.

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range | 0.03 - 20 nM | [8] |

| Lower Limit of Quantification (LLOQ) | 0.03 nM | [8] |

| Intra-day Precision (%CV) | < 11% | [8] |

| Inter-day Precision (%CV) | < 19% | [8] |

| Recovery | 88 - 104% | [1] |

The Logic of Internal Standard Correction

The use of a stable isotope-labeled internal standard is based on a simple yet powerful ratiometric approach. The diagram below illustrates how the internal standard corrects for variations throughout the analytical process.

Caption: How internal standards ensure accurate quantification.

Conclusion

This compound serves as an indispensable tool for researchers and clinicians who require the highest level of accuracy in the quantification of 3-methoxytyramine. By effectively compensating for analytical variability, this stable isotope-labeled internal standard enables the reliable measurement of this important dopamine metabolite. The methodologies outlined in this guide provide a robust framework for the implementation of this essential analytical technique in a research or clinical setting. The use of such internal standards is not merely a recommendation but a cornerstone of high-quality quantitative bioanalysis.

References

- 1. agilent.com [agilent.com]

- 2. cda-amc.ca [cda-amc.ca]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. nebiolab.com [nebiolab.com]

- 5. youtube.com [youtube.com]

- 6. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for its sensitivity and specificity. However, the inherent variability in sample preparation, chromatographic separation, and ionization can lead to significant analytical errors. This technical guide delves into the core principles and applications of deuterated internal standards, the undisputed gold standard for mitigating these variabilities and ensuring the highest quality of quantitative data.

The Fundamental Principle: Correcting for Variability

The core function of an internal standard (IS) in mass spectrometry is to act as a reliable comparator for the analyte of interest.[1][2] An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. By adding a known amount of the IS to every sample, calibrator, and quality control sample, any variations that occur during the analytical process will affect both the analyte and the IS to a similar degree. The final quantification is then based on the ratio of the analyte's response to the IS's response, effectively normalizing for a wide range of potential errors.[3]

These sources of variability that an internal standard can correct for include:

-

Sample Preparation: Losses during extraction, dilution, or reconstitution.[4]

-

Chromatographic Separation: Minor fluctuations in retention time and peak shape.[4]

-

Mass Spectrometric Detection: Variations in ionization efficiency due to matrix effects (ion suppression or enhancement).[4][5]

-

Instrumental Drift: Changes in detector sensitivity over the course of an analytical run.[1]

Why Deuterated Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are considered the most effective.[6] This is because the substitution of hydrogen atoms with deuterium (²H or D) results in a compound that is nearly identical to the analyte in its chemical and physical properties.[7]

Key Advantages of Deuterated Internal Standards:

-

Co-elution with the Analyte: Deuterated standards typically have very similar, if not identical, chromatographic retention times to their non-deuterated counterparts.[2][8] This is a critical advantage as it ensures that both the analyte and the IS are subjected to the same matrix effects at the same point in time, leading to more effective compensation.[5][9]

-

Similar Ionization Efficiency: The ionization behavior of a deuterated standard in the mass spectrometer's source is virtually identical to that of the analyte, further enhancing the accuracy of correction for matrix effects.[2]

-

High Purity and Availability: While custom synthesis may be required, a wide range of deuterated standards for common drugs, metabolites, and endogenous molecules are commercially available at high isotopic purity.[7]

Quantitative Data on the Performance of Deuterated Standards

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative LC-MS methods. The following tables summarize representative data on recovery and matrix effects for various analytes when using deuterated internal standards.

Table 1: Analyte Recovery Using Deuterated Internal Standards

| Analyte | Matrix | Deuterated Internal Standard | Mean Recovery (%) | Reference |

| Endocannabinoids (various) | Human Cerebrospinal Fluid | Deuterated NAEs | 61.5 - 114.8 | [10] |

| Sirolimus | Whole Blood | Sirolimus-d3 | Not specified, but improved precision | [11] |

| Testosterone | Plasma | Testosterone-d2 | Not specified, but more accurate than d5 | [12] |

Recovery values indicate the efficiency of the extraction process. Values close to 100% are ideal.

Table 2: Matrix Effect Mitigation with Deuterated Internal Standards

| Analyte | Matrix | Deuterated Internal Standard | Matrix Effect (%) | Reference |

| Endocannabinoids (various) | Human Cerebrospinal Fluid | Deuterated NAEs | 24.4 - 105.2 | [10] |

| Sirolimus | Whole Blood | Sirolimus-d3 | Minimized interpatient variation | [11] |

| Metanephrines | Plasma | Deuterated metanephrines | Did not fully correct in some cases | [13] |

Matrix effect is calculated as the response of an analyte in the presence of matrix components divided by the response in a clean solvent. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The goal of a deuterated IS is to ensure the analyte-to-IS ratio remains constant despite these effects.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for a typical quantitative bioanalytical workflow using a deuterated internal standard.

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions: Accurately weigh a known amount of the analytical standard and the deuterated internal standard. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions under appropriate conditions (e.g., -20°C).

-

Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent. These solutions will be used to spike into the blank biological matrix to create the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer.

Sample Preparation

-

Sample Aliquoting: Aliquot a precise volume of the biological sample (e.g., plasma, urine), calibration standards, and quality control samples into individual processing tubes.

-

Internal Standard Spiking: Add a small, precise volume of the internal standard working solution to every tube (except for "double blank" samples used to assess matrix background). Vortex each tube briefly to ensure thorough mixing.

-

Protein Precipitation (for plasma/serum): Add a volume of cold organic solvent (e.g., acetonitrile or methanol, often containing the internal standard) to each sample, typically in a 3:1 or 4:1 ratio (solvent:sample). Vortex vigorously for at least 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. This step can increase the concentration of the analyte.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject a fixed volume of the prepared sample onto an appropriate HPLC or UPLC column. The mobile phase gradient and column chemistry should be optimized to achieve good chromatographic separation of the analyte from other matrix components and to ensure co-elution with the deuterated internal standard.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Data Processing

-

Peak Integration: Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.

-

Calibration Curve Generation: Plot the response ratio of the calibration standards against their known concentrations. A linear regression analysis is typically used to generate the calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their response ratios from the calibration curve.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the logical flow of experiments and the complex interplay of metabolic pathways.

General LC-MS Quantitative Workflow

Caption: A typical workflow for quantitative analysis using a deuterated internal standard in LC-MS/MS.

Metabolic Pathway Analysis using Stable Isotope Tracing

In metabolic research, stable isotopes are used not just for quantification but also to trace the fate of a labeled precursor through a metabolic pathway. For example, by providing cells with ¹³C-labeled glucose, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. Deuterated standards are then used to accurately quantify the absolute amounts of these labeled and unlabeled metabolites.

Caption: Tracing ¹³C-glucose through metabolic pathways with quantification using deuterated standards.

Conclusion

The use of deuterated internal standards is a cornerstone of modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides an unparalleled level of accuracy and precision. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for generating reliable and defensible data. While challenges such as potential chromatographic shifts and the need for high isotopic purity exist, the benefits of using these standards far outweigh the drawbacks, solidifying their position as the gold standard in quantitative MS-based analysis.

References

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. masspec.scripps.edu [masspec.scripps.edu]

- 5. lcms.cz [lcms.cz]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. myadlm.org [myadlm.org]

The Metabolic Pathway of 3-Methoxytyramine: A Technical Guide for Researchers

An In-depth Exploration of the Core Metabolism, Enzymology, and Neuromodulatory Functions of a Key Dopamine Metabolite

Introduction

3-Methoxytyramine (3-MT), a primary metabolite of the neurotransmitter dopamine, has long been considered an inactive byproduct of catecholamine degradation. However, emerging research has unveiled its role as a neuromodulator with its own distinct biological activities, sparking renewed interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the 3-methoxytyramine metabolic pathway, the key enzymes involved, its physiological concentrations, and its implications in health and disease. Detailed experimental protocols for the quantification of 3-MT and the assessment of enzyme activity are also provided to facilitate further research in this evolving field.

The Core Metabolic Pathway of 3-Methoxytyramine

The metabolism of dopamine is a critical process for regulating neurotransmission. One of the two primary enzymatic pathways for dopamine degradation leads to the formation of 3-Methoxytyramine. This pathway is a two-step process resulting in the production of Homovanillic acid (HVA), which is then excreted in the urine.[1][2][3]

-

Formation of 3-Methoxytyramine: Dopamine is O-methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-Methoxytyramine.[2][4][5] This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of the catechol ring of dopamine.[4] COMT is a ubiquitous enzyme found in various tissues, including the brain, liver, and kidneys.

-

Degradation of 3-Methoxytyramine: 3-Methoxytyramine is subsequently deaminated by the enzyme Monoamine Oxidase (MAO) , which exists in two isoforms, MAO-A and MAO-B.[3] This oxidative deamination converts 3-MT into 3-methoxy-4-hydroxyphenylacetaldehyde. This intermediate is then rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form the final product, Homovanillic acid (HVA) .

An alternative, recently discovered pathway involves the gut microbiota. Certain acetogenic gut bacteria, such as Eubacterium limosum and Blautia producta, are capable of O-demethylating 3-MT to regenerate dopamine, suggesting a potential host-microbiome interplay in dopamine regulation.

Metabolic Pathway Diagram

Caption: The core metabolic pathway of 3-Methoxytyramine.

Enzymes of the 3-MT Pathway

The metabolism of 3-MT is governed by two key enzymes: Catechol-O-methyltransferase and Monoamine Oxidase.

Catechol-O-methyltransferase (COMT)

-

Function: COMT catalyzes the transfer of a methyl group from SAM to a hydroxyl group of a catechol substrate. In the context of 3-MT formation, it specifically methylates dopamine.[5]

-

Isoforms: COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT).

-

Location: COMT is widely distributed throughout the body, with high concentrations in the liver and kidneys. In the brain, it is found in both neurons and glial cells.

Monoamine Oxidase (MAO)

-

Function: MAO catalyzes the oxidative deamination of monoamines. It converts 3-MT to 3-methoxy-4-hydroxyphenylacetaldehyde.

-

Isoforms: There are two main isoforms of MAO:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine, but also acts on dopamine and 3-MT.

-

MAO-B: Primarily metabolizes phenylethylamine and benzylamine, and is also involved in the metabolism of dopamine and 3-MT.

-

-

Location: MAO is located on the outer mitochondrial membrane in most cell types.

Enzyme Kinetics

Quantitative Data: Physiological and Pathological Concentrations of 3-Methoxytyramine

The concentration of 3-MT in biological fluids is a valuable biomarker for assessing dopamine turnover and for the diagnosis and monitoring of certain diseases.

| Biological Fluid | Condition | Concentration Range | Units | Citation(s) |

| Plasma | Normal (Seated) | < 180 | pmol/L | |

| Pheochromocytoma/Paraganglioma | Elevated | - | ||

| Cerebrospinal Fluid (CSF) | Normal | 3.77 | pmol/mL | |

| Parkinson's Disease | 0.0005 ± 0.0003 | µM | ||

| Urine (24-hour) | Normal (Male) | ≤ 306 | mcg/24h | |

| Normal (Female) | ≤ 242 | mcg/24h | ||

| Head and Neck Paragangliomas | Increased | - | ||

| Pheochromocytoma/Paraganglioma | 3.83 ± 7.08 | µmol/24h |

The Neuromodulatory Role of 3-Methoxytyramine: The TAAR1 Signaling Pathway

Contrary to its initial classification as an inactive metabolite, 3-MT has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1][3] Activation of TAAR1 by 3-MT initiates a signaling cascade that can modulate dopaminergic and other neurotransmitter systems.

The TAAR1 signaling pathway is complex and can involve:

-

Activation of Adenylyl Cyclase: Leading to an increase in cyclic AMP (cAMP) levels.

-

Phosphorylation of ERK and CREB: Downstream signaling events that can influence gene expression and neuronal function.

-

Modulation of Dopamine Transporter (DAT): TAAR1 activation can influence DAT function, affecting dopamine reuptake.

TAAR1 Signaling Pathway Diagram

Caption: Simplified TAAR1 signaling pathway activated by 3-MT.

Experimental Protocols

Accurate and reliable measurement of 3-MT and the activity of its metabolizing enzymes are crucial for research and clinical applications.

Protocol 1: Quantification of 3-Methoxytyramine in Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of metanephrines and catecholamines in plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Pre-treatment: To 0.5 mL of plasma, add 50 µL of an internal standard mix (containing deuterated 3-MT) and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).

-

SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., Agilent SampliQ WCX, 30 mg, 1 mL) by sequentially passing 1 mL of methanol and 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 1 mL of H2O, 1 mL of methanol, and 1 mL of 0.1% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.

-

Elution: Elute the analytes with two applications of 250 µL of 2% formic acid in acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.2% formic acid in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm) is suitable.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.2% formic acid in water) and mobile phase B (e.g., methanol).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-MT and its deuterated internal standard.

-

Protocol 2: COMT Enzyme Activity Assay (Colorimetric)

This protocol is a generalized method based on the spectrophotometric measurement of the O-methylated product.

1. Reagents

-

Substrate: 3,4-dihydroxyacetophenone (DHAP)

-

Co-substrate: S-adenosyl-L-methionine (SAM)

-

Buffer: Tris-HCl buffer (pH 7.6)

-

Activator: MgCl2

-

Reducing Agent: Dithiothreitol (DTT)

-

Stop Solution: Sodium borate buffer (pH 10.0)

-

Enzyme source (e.g., tissue homogenate, cell lysate)

2. Assay Procedure

-

Prepare a reaction mixture containing DHAP, SAM, MgCl2, and DTT in Tris-HCl buffer.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the O-methylated product at 344 nm.

-

Calculate COMT activity based on the change in absorbance, correcting for the blank (reaction mixture without enzyme).

Protocol 3: MAO Enzyme Activity Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO reaction, using a fluorometric probe.

1. Reagents

-

Substrate: Tyramine (a substrate for both MAO-A and MAO-B)

-

Fluorometric Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

MAO-A specific inhibitor (e.g., Clorgyline)

-

MAO-B specific inhibitor (e.g., Selegiline)

-

Assay Buffer

-

Enzyme source

2. Assay Procedure

-

Prepare a reaction mixture containing the assay buffer, fluorometric probe, and HRP.

-

To differentiate between MAO-A and MAO-B activity, pre-incubate the enzyme source with the specific inhibitors (Clorgyline to inhibit MAO-A, Selegiline to inhibit MAO-B). A no-inhibitor control will measure total MAO activity.

-

Add the enzyme source to the reaction mixture.

-

Initiate the reaction by adding the substrate (Tyramine).

-

Incubate at room temperature, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode.

-

Calculate MAO activity from the rate of increase in fluorescence.

Experimental Workflow Diagram

References

- 1. Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incidence of apparent Michaelis-Menten kinetic behavior of theophylline and its parameters (Vmax and Km) among asthmatic children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of 3-Methoxytyramine in Neuroblastoma and Pheochromocytoma Research: A Technical Guide

For Immediate Release

A deep dive into the biochemical significance of 3-methoxytyramine (3-MT) reveals its critical role as a biomarker in the diagnosis, prognosis, and therapeutic monitoring of neuroblastoma and pheochromocytoma. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the latest findings, detailed experimental methodologies, and the intricate signaling pathways involving this key dopamine metabolite.

Executive Summary

3-Methoxytyramine (3-MT), the O-methylated metabolite of dopamine, has emerged from the shadow of other catecholamine metabolites to become a focal point in neuroblastoma and pheochromocytoma research. Its elevated levels in plasma and urine are not only powerful indicators of disease presence but also provide crucial insights into tumor biology, including aggressiveness and metastatic potential. This guide synthesizes the current understanding of 3-MT's significance, offering a granular look at its clinical utility, the analytical methods for its precise measurement, and its place within the complex signaling networks of these neuroendocrine tumors.

The Clinical Significance of 3-Methoxytyramine

3-MT in Neuroblastoma

In the realm of neuroblastoma, the most common extracranial solid tumor in children, 3-MT has proven to be a biomarker of profound clinical value.

-

Diagnostic Prowess: Measurement of plasma 3-MT, in conjunction with normetanephrine, offers a highly accurate diagnostic test for neuroblastoma.[1][2] Studies have shown a diagnostic sensitivity of 97.9% for this combination, significantly higher than that of traditional markers like homovanillic acid (HVA) and vanillylmandelic acid (VMA) (82.2%).[1][2] Urinary 3-MT also demonstrates diagnostic utility comparable to established markers like dopamine and HVA.[3][4]

-

Prognostic Indicator: Elevated urinary 3-MT levels at diagnosis are strongly and independently associated with a poor prognosis in neuroblastoma patients, irrespective of other risk factors such as age, stage, and MYCN amplification status.[5][6][7][8] This association holds true even within high-risk patient groups, where elevated 3-MT can identify individuals with a particularly poor outcome.[6][7][8]

-

A Window into Tumor Biology: The significance of 3-MT in neuroblastoma is intrinsically linked to the activity of the MYC family of oncogenes.[5][9] Elevated urinary 3-MT levels are a reflection of increased MYC or MYCN activity within the tumor cells.[5][9][10] This has led to the development of a "3-MT gene signature," a specific gene expression pattern associated with high 3-MT levels that can predict poor survival.[5][10] The ratio of plasma 3-MT to normetanephrine is significantly higher in patients with MYCN-amplified neuroblastomas, offering a potential non-invasive method for prognostic risk stratification.[1][2]

3-MT in Pheochromocytoma and Paraganglioma

For pheochromocytomas and paragangliomas (PPGLs), rare neuroendocrine tumors, 3-MT provides crucial information, particularly for specific subtypes.

-

Detecting Dopamine-Secreting Tumors: A small subset of PPGLs predominantly secrete dopamine. In these cases, 3-MT is an essential biomarker, as levels of other catecholamine metabolites may be normal.[11] The routine inclusion of 3-MT measurement is therefore recommended in the biochemical screening for PPGLs.[11]

-

Biomarker for Metastatic Disease: Elevated plasma 3-MT is a strong indicator of metastatic PPGLs.[12][13] Studies have shown that plasma 3-MT levels can be significantly higher in patients with metastatic disease compared to those with benign tumors.[14] A proposed plasma 3-MT cutoff of 0.2 nmol/L can help identify patients with an increased likelihood of metastatic spread.[14][15]

-

Association with SDHB Mutations: Increased 3-MT levels are frequently associated with mutations in the succinate dehydrogenase subunit B (SDHB) gene, a key risk factor for metastatic PPGLs.[15][16][17] Therefore, measuring 3-MT can help guide genetic testing and identify patients at higher risk for aggressive disease.[18]

Quantitative Data Summary

The following tables summarize key quantitative data on the diagnostic and prognostic performance of 3-MT in neuroblastoma and pheochromocytoma.

Table 1: Diagnostic Accuracy of Plasma 3-Methoxytyramine and Normetanephrine in Neuroblastoma

| Biomarker Combination | Diagnostic Sensitivity | Diagnostic Specificity | Reference |

| Plasma 3-MT or Normetanephrine | 97.9% | 95.1% | [1][2] |

| Urinary HVA and VMA | 82.2% | 84.8% | [1][2] |

Table 2: Reference Intervals for Plasma Free 3-Methoxytyramine

| Age Group/Condition | Upper Limit of Reference Interval | Unit | Reference |

| Seated Adults | < 180 | pmol/L | [10][19] |

| Neonates (up to 6 months) | Higher than older children | - | [15] |

Table 3: Reference Intervals for Urinary 3-Methoxytyramine

| Gender | Reference Interval (Creatinine-adjusted) | Unit | Reference |

| Male | 20.6 - 398.5 | µg/g | [6] |

| Female | 38.0 - 392.6 | µg/g | [6] |

| General | < 2.6 | µmol/24h | [20] |

Experimental Protocols

Accurate measurement of 3-MT is paramount for its clinical application. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification in both plasma and urine.

Measurement of Plasma Free 3-Methoxytyramine by LC-MS/MS

This protocol provides a general framework for the analysis of free 3-MT in plasma.

4.1.1 Sample Preparation (Solid-Phase Extraction - SPE)

-

Pre-treatment: To 0.5 mL of plasma, add an internal standard (e.g., deuterated 3-MT) and a buffer (e.g., 10 mM NH4H2PO4, pH 6.5).[18]

-

SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge sequentially with methanol and the buffer used in the pre-treatment step.[18]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water, methanol, and an organic solvent containing a weak acid (e.g., 0.2% formic acid in acetonitrile) to remove interfering substances.[18]

-

Elution: Elute 3-MT from the cartridge using a stronger acidic solution (e.g., 2% formic acid in acetonitrile).[18]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution (e.g., 0.2% formic acid in water).[18]

4.1.2 LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or a pentafluorophenyl (PFP) column is typically used for separation.[18]

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1-0.2% formic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-MT and its internal standard are monitored.

-

Measurement of Urinary 3-Methoxytyramine by HPLC with Electrochemical Detection (HPLC-ECD)

While LC-MS/MS is more common, HPLC-ECD is also a validated method.

4.2.1 Sample Preparation (Ion-Exchange Chromatography)

-

Hydrolysis: Urinary 3-MT is often conjugated. An acid hydrolysis step (e.g., with HCl at elevated temperature) is required to measure total 3-MT.

-

Ion-Exchange Chromatography: Isolate catecholamine metabolites from the hydrolyzed urine using a small cation-exchange column.[21]

-

Solvent Extraction: Further purify and concentrate the analytes using a series of solvent extractions.[21]

4.2.2 HPLC-ECD Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: An aqueous buffer with an organic modifier.

-

-

Electrochemical Detection (ECD):

-

Principle: ECD measures the current generated by the oxidation or reduction of the analyte at an electrode surface. 3-MT is electrochemically active and can be detected with high sensitivity.

-

Potential: The detector potential is set at an optimal value to maximize the signal for 3-MT while minimizing background noise.[21]

-

Signaling Pathways and Logical Relationships

The role of 3-MT as a biomarker is rooted in the specific metabolic and signaling pathways active in neuroblastoma and pheochromocytoma.

Catecholamine Metabolism and 3-MT Formation

The production of 3-MT is a key step in the metabolism of dopamine.

MYC/MYCN Signaling and 3-MT in Neuroblastoma

In neuroblastoma, the overexpression or amplification of MYC or MYCN drives tumorigenesis and alters cellular metabolism, leading to increased dopamine and subsequently 3-MT production.

SDHB Mutation and 3-MT in Pheochromocytoma/Paraganglioma

Mutations in the SDHB gene are a hallmark of a subset of PPGLs with a higher risk of metastasis. These tumors often exhibit a distinct biochemical phenotype characterized by increased dopamine and 3-MT production.

Future Directions and Conclusion

The growing body of evidence solidifies the importance of 3-MT in the clinical management of neuroblastoma and pheochromocytoma. Future research will likely focus on several key areas:

-

Standardization of 3-MT Measurement: Establishing standardized, widely available, and cost-effective assays for 3-MT will be crucial for its broader clinical adoption.

-

Therapeutic Targeting: The link between MYC activity and 3-MT in neuroblastoma opens up possibilities for using 3-MT levels to monitor the efficacy of MYC-targeted therapies.

-

Multi-analyte Panels: Further refining multi-analyte panels that include 3-MT alongside other catecholamine metabolites will likely improve the diagnostic and prognostic accuracy for these tumors.

References

- 1. cda-amc.ca [cda-amc.ca]

- 2. idus.us.es [idus.us.es]

- 3. Emerging role of dopamine in neovascularization of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 5. Plasma methoxytyramine: A novel biomarker of metastatic pheochromocytoma and paraganglioma in relation to established risk factors of tumor size, location and SDHB mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methoxytyramine: An independent prognostic biomarker that associates with high-risk disease and poor clinical outcome in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. MYCN Impact on High-Risk Neuroblastoma: From Diagnosis and Prognosis to Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 10. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine-secreting phaeochromocytomas and paragangliomas: clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers | Semantic Scholar [semanticscholar.org]

- 13. Cabergoline reduces 3-methoxytyramine in a SDHC patient with metastatic paraganglioma and prolactinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MYC Drives a Subset of High-Risk Pediatric Neuroblastomas and Is Activated through Mechanisms Including Enhancer Hijacking and Focal Enhancer Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma methoxytyramine: a novel biomarker of metastatic pheochromocytoma and paraganglioma in relation to established risk factors of tumour size, location and SDHB mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Should Methoxytyramine Routinely Be Included in the Guidelines for Biochemical Assessment of Pheochromocytomas and Paragangliomas? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. ascopubs.org [ascopubs.org]

- 20. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

understanding the function of 3-methoxytyramine as a neuromodulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically considered an inactive metabolite of dopamine, 3-methoxytyramine (3-MT) has emerged as a significant neuromodulator with distinct physiological functions. This technical guide provides an in-depth exploration of 3-MT's role in the central nervous system. It details its biosynthesis and metabolism, interaction with neuronal receptors—primarily the trace amine-associated receptor 1 (TAAR1)—and its influence on downstream signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for studying 3-MT's function, and presents visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

3-Methoxytyramine (3-MT), or 3-methoxy-4-hydroxyphenethylamine, is a major extracellular metabolite of the neurotransmitter dopamine.[1][2] For many years, it was considered a biologically inert byproduct of dopamine degradation. However, recent research has revealed that 3-MT is a neuromodulator in its own right, capable of influencing neuronal signaling and behavior independently of dopamine.[3][4] This discovery has opened new avenues for understanding the pathophysiology of dopamine-related disorders such as Parkinson's disease, schizophrenia, and dyskinesia, and presents novel opportunities for therapeutic intervention.[3][4] This guide serves as a comprehensive resource on the core functions of 3-MT as a neuromodulator.

Biosynthesis and Metabolism of 3-Methoxytyramine

The metabolic pathway of 3-MT is intrinsically linked to that of dopamine.

-

Synthesis: 3-MT is formed from dopamine through O-methylation, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT).[1][2] This process primarily occurs in the extraneuronal space.[5]

-

Degradation: Following its formation, 3-MT is further metabolized by monoamine oxidase (MAO), primarily MAO-A, to form homovanillic acid (HVA).[1][2] HVA is then cleared from the brain and excreted in the urine.[1]

Neuromodulatory Functions of 3-Methoxytyramine

The neuromodulatory effects of 3-MT are primarily mediated through its interaction with specific neuronal receptors.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

The most significant finding in recent years is the identification of 3-MT as an agonist for the trace amine-associated receptor 1 (TAAR1).[3][4] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and other monoaminergic compounds.[6]

Interaction with Other Receptors

Beyond TAAR1, 3-MT has been shown to interact with other monoaminergic receptors, although with varying affinities. It binds to rat cortical alpha-1 (α1) adrenergic and striatal dopamine D1 and D2 receptors in the nanomolar range.[5][7] Its affinity for cortical alpha-2 (α2) adrenoceptors is in the low micromolar range.[5][7] These interactions suggest that 3-MT may have a broader modulatory role in catecholaminergic systems than previously thought.[5]

Intracellular Signaling Pathways

Activation of TAAR1 by 3-MT initiates a cascade of intracellular signaling events. As a Gs-coupled receptor, TAAR1 activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[6] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.[4][8]

Furthermore, TAAR1 activation by 3-MT has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[4][8] The Gs-cAMP-PKA pathway can lead to ERK activation through the phosphorylation of Rap1, which then activates B-Raf and the subsequent MEK-ERK cascade.

Quantitative Data

The following tables summarize the available quantitative data regarding the interactions and concentrations of 3-methoxytyramine.

| Parameter | Receptor | Species | Value | Reference(s) |

| EC50 | TAAR1 | Human | 700 ± 180 nM | [3] |

| Binding Affinity (Ki) | α1-adrenergic | Rat | Nanomolar range | [5][7] |

| α2-adrenergic | Rat | Low micromolar range | [5][7] | |

| Dopamine D1 | Rat | Nanomolar range | [5][7] | |

| Dopamine D2 | Rat | Nanomolar range | [5][7] | |

| Note: Specific Ki values for 3-MT at adrenergic and dopamine receptors are not readily available in the cited literature. |

| Brain Region | Condition | Concentration Range | Reference(s) |

| Striatum | Basal (extracellular) | Low nanomolar | [2] |

| After 9 µg i.c.v. administration (dialysate) | ~100 nM | [3] | |

| After 9 µg i.c.v. administration (estimated extracellular) | >500 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuromodulatory functions of 3-methoxytyramine.

In Vivo Microdialysis for Measuring Extracellular 3-MT

This protocol is adapted for the measurement of dopamine and its metabolites in the rat striatum.[9][10][11]

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Microdialysis probes (e.g., 4 mm membrane)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF), filtered

-

HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeted to the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 2 µL/min).[11]

-

Allow a stabilization period of at least 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid).

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of 3-MT, dopamine, and other metabolites.

-

Radioligand Binding Assay for Receptor Affinity

This protocol is a general method for determining the binding affinity of 3-MT for dopamine D1 and D2 receptors using rat striatal membranes.[12][13]

References

- 1. Radioligand binding assays [bio-protocol.org]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. um.edu.mt [um.edu.mt]

- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 7. 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuromodulator 3-Methoxytyramine: A Technical Guide to its Natural Occurrence and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytyramine (3-MT), once considered an inactive metabolite of dopamine, is now recognized as a crucial neuromodulator with significant implications for neuroscience and drug development. This technical guide provides an in-depth exploration of the natural occurrence of 3-MT in biological systems and comprehensive details on its chemical and enzymatic synthesis. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for extraction, quantification, and synthesis are provided to facilitate practical application in a research setting. Furthermore, key biological and synthetic pathways are visualized using Graphviz diagrams to offer a clear conceptual understanding. This document serves as a vital resource for researchers investigating the physiological roles of 3-MT and for professionals in drug development exploring its therapeutic potential.

Natural Occurrence and Biosynthesis

3-Methoxytyramine is a biogenic amine found across different biological kingdoms, from plants to mammals. In mammals, it is primarily known as a major metabolite of the neurotransmitter dopamine.

Occurrence in Mammals

In humans and other mammals, 3-MT is formed from dopamine in a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1][2] This process primarily occurs in the extraneuronal spaces of various tissues, including the brain, adrenal glands, and other organs.[2] Its presence and concentration in bodily fluids are often used as biomarkers for certain medical conditions. For instance, elevated levels of 3-MT in urine and plasma are associated with neuroblastoma and pheochromocytoma.[3][4][5]

The biosynthesis of 3-MT is intrinsically linked to the metabolic pathway of dopamine. Dopamine is synthesized from the amino acid L-tyrosine, which is first converted to L-DOPA by tyrosine hydroxylase, and then L-DOPA is decarboxylated to dopamine by DOPA decarboxylase. Subsequently, COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of dopamine to produce 3-MT.[6][7][8] 3-MT is then further metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to form homovanillic acid (HVA), which is then excreted in the urine.[1]

Occurrence in Plants

3-Methoxytyramine has also been identified in the plant kingdom. It is found naturally in the prickly pear cactus, belonging to the genus Opuntia, and is widespread throughout the Cactaceae family.[1] Additionally, it has been detected in crown gall tumors on Nicotiana species, where its concentration is significantly increased upon transformation with Agrobacterium tumefaciens.[9][10]

Quantitative Data on Natural Occurrence

The concentration of 3-methoxytyramine can vary significantly depending on the biological matrix and the physiological or pathological state of the organism. The following tables summarize quantitative data from various studies.

| Biological Matrix | Organism | Condition | Concentration | Reference |

| Plasma | Human | Healthy | < 0.1 nM | [3][5] |

| Plasma | Human | Pheochromocytoma/Paraganglioma | Elevated, variable | [4] |

| Urine | Human | Healthy | Variable, baseline levels | [11] |

| Urine | Human | Neuroblastoma | Elevated | [2] |

| Striatum (extracellular) | Rat | Basal | Low nM range | [12] |

| Crown Gall Tumor | Nicotiana tabacum | Transformed with A. tumefaciens | 5-42 fold increase compared to callus controls | [9][10] |

Table 1: Quantitative Data on the Natural Occurrence of 3-Methoxytyramine.

Synthesis of 3-Methoxytyramine

The synthesis of 3-methoxytyramine can be achieved through both chemical and enzymatic methods. Chemical synthesis offers the advantage of large-scale production, while enzymatic synthesis provides high specificity and can be performed under mild conditions.

Chemical Synthesis

A common strategy for the chemical synthesis of 3-methoxytyramine involves a multi-step process starting from commercially available precursors such as isovanillin. Two plausible synthetic routes are detailed below.

This route involves the condensation of isovanillin with nitromethane (Henry reaction) to form a nitrostyrene intermediate, which is then reduced to the final product.

Experimental Protocol:

Step 1: Synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene

-

In a round-bottom flask, dissolve isovanillin (1 equivalent) in a suitable solvent such as methanol.

-

Add nitromethane (1.5 equivalents) and a base catalyst, for example, ammonium acetate or an amine base like ethylenediamine (0.2 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the nitrostyrene intermediate.

Step 2: Reduction of 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene to 3-Methoxytyramine

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the nitrostyrene intermediate (1 equivalent) in a suitable solvent like a mixture of tetrahydrofuran (THF) and water.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a catalyst like copper(II) chloride, portion-wise at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and again water.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washes, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford 3-methoxytyramine.

| Starting Material | Intermediate | Final Product | Overall Yield (approximate) |

| Isovanillin | 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene | 3-Methoxytyramine | 60-70% |

Table 2: Summary of Chemical Synthesis of 3-Methoxytyramine via Henry Reaction.

This alternative route involves the conversion of isovanillin to an intermediate phenylacetaldehyde, followed by reductive amination.

Experimental Protocol:

Step 1: Synthesis of 3-hydroxy-4-methoxyphenylacetaldehyde

This intermediate can be prepared from isovanillin through various methods, such as the Darzens condensation followed by decarboxylation.

Step 2: Reductive Amination to 3-Methoxytyramine

-

Dissolve 3-hydroxy-4-methoxyphenylacetaldehyde (1 equivalent) in a suitable solvent like methanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[13][14]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-methoxytyramine.

| Starting Material | Key Intermediate | Final Product | Overall Yield (approximate) |

| Isovanillin | 3-hydroxy-4-methoxyphenylacetaldehyde | 3-Methoxytyramine | 50-65% |

Table 3: Summary of Chemical Synthesis of 3-Methoxytyramine via Reductive Amination.

Enzymatic Synthesis

The enzymatic synthesis of 3-methoxytyramine mimics its natural biosynthesis, utilizing the enzyme Catechol-O-methyltransferase (COMT) to methylate dopamine. This method is highly specific and avoids the use of harsh reagents.

Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

Obtain or prepare purified recombinant COMT. Several commercial sources provide recombinant human COMT.

-

Prepare a stock solution of dopamine hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of the methyl donor, S-adenosyl-L-methionine (SAM).

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the dopamine solution, SAM solution (in slight excess), and a catalytic amount of purified COMT in the reaction buffer. The buffer should also contain MgCl2, as Mg2+ is a required cofactor for COMT.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

-

Product Purification:

-

Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding a denaturing agent like perchloric acid, followed by neutralization.

-

Centrifuge the mixture to remove the denatured enzyme.

-

The supernatant containing 3-MT can be purified using solid-phase extraction (SPE) or preparative HPLC.

-

| Enzyme | Substrate | Methyl Donor | Cofactor | Approximate Conversion |

| Catechol-O-methyltransferase (COMT) | Dopamine | S-adenosyl-L-methionine (SAM) | Mg2+ | High (>90%) |

Table 4: Summary of Enzymatic Synthesis of 3-Methoxytyramine.

Experimental Methodologies for Quantification

Accurate quantification of 3-methoxytyramine in biological samples is crucial for both research and clinical diagnostics. The gold standard method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Extraction of 3-Methoxytyramine from Biological Samples

Protocol for Solid-Phase Extraction (SPE) from Plasma:

-

Sample Pre-treatment: To 0.5 mL of plasma, add an internal standard (e.g., deuterated 3-MT).

-

Conditioning: Condition a cation exchange SPE cartridge with methanol followed by a suitable buffer (e.g., ammonium phosphate buffer, pH 6.5).

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with water, followed by methanol, and then a mild organic solvent to remove interferences.

-

Elution: Elute 3-MT from the cartridge using a suitable elution solvent (e.g., 2% formic acid in acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Typical LC-MS/MS Parameters:

-

LC Column: A C18 or HILIC column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

3-Methoxytyramine: Precursor ion (m/z) → Product ion (m/z)

-

Internal Standard (deuterated 3-MT): Precursor ion (m/z) → Product ion (m/z)

-

The concentration of 3-MT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MT.

Signaling Pathways and Visualizations

3-Methoxytyramine is now understood to be a neuromodulator that acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.

3-Methoxytyramine Biosynthesis and Metabolism

References

- 1. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COMT - Creative Enzymes [creative-enzymes.com]

- 7. Reactome | COMT transfers Met to DA to form 3MT [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced 3-methoxytyramine levels in crown gall tumours and other undifferentiated plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced 3-methoxytyramine levels in crown gall tumours and other undifferentiated plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

Methodological & Application

Application Note: Quantitative Analysis of 3-Methoxytyramine in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 3-methoxytyramine (3-MT) in human urine samples. 3-Methoxytyramine, a metabolite of dopamine, is a critical biomarker for the diagnosis and monitoring of neuroblastic tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.[1][2][3] The described method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers high selectivity and sensitivity, making it suitable for clinical research applications.[4] All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.

Introduction

3-Methoxytyramine is the 3-O-methylated metabolite of dopamine.[2] Its measurement in urine is a key component in the biochemical screening for catecholamine-secreting tumors.[1][5] Accurate and reliable quantification of 3-MT is crucial for researchers and drug development professionals studying these conditions. This protocol outlines a robust LC-MS/MS method for the determination of 3-MT in urine, providing the necessary detail for implementation in a research laboratory setting.

Experimental

Patient Preparation and Specimen Collection

Proper patient preparation and specimen collection are critical for accurate results. Certain medications, such as tricyclic antidepressants, labetalol, and sotalol, may interfere with the analysis and should be discontinued at least one week prior to sample collection if clinically feasible.[5][6] Levodopa (Sinemet) is known to cause false-positive results.[6][7] Diets rich in catecholamines, including foods like pineapples, bananas, avocados, kiwi fruits, and nuts, may increase 3-methoxytyramine levels and should be avoided for 24 hours before and during collection.[8]

For quantitative analysis, a complete 24-hour urine collection is the preferred specimen type.[5][6][9] The collection should be started in a container with a preservative to ensure the stability of the analytes.

Collection Protocol:

-

Begin the 24-hour collection in a clean, appropriate container.

-

At the start of the collection, add a preservative such as 10 g of boric acid or 25 mL of 50% acetic acid to the collection container.[5][6][9] For pediatric collections, 3 g of boric acid or 15 mL of 50% acetic acid is recommended.[5][6]

-

Collect all urine for the next 24 hours.

-

The collected urine should be refrigerated during the collection period.[10]

-

After the 24-hour period, the total volume of urine must be measured and recorded.[5][6]

-

An aliquot of the 24-hour collection should be taken for analysis. The sample should be stored at 2-8°C for up to one month or frozen for longer-term stability.[10]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes solid-phase extraction to isolate and concentrate 3-methoxytyramine from the urine matrix, removing potential interferences.[4]

Materials:

-

Urine sample

-

Internal standard solution (e.g., 3-Methoxytyramine-d4)

-

6 N HCl

-

Methanol

-

0.2 M NH4Cl/NH4OH wash buffer

-

5% Formic acid in water

-

Solid-phase extraction cartridges (e.g., Agilent Bond Elut Plexa, 30 mg, 3 mL)[4]

Procedure:

-

Hydrolysis (for total 3-methoxytyramine):

-

Pre-treatment:

-

To the hydrolyzed sample, add 40 µL of the internal standard mix.[4]

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.2 M NH4Cl/NH4OH wash buffer.[4]

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Elution:

-

Elute the analytes with 1 mL of 5% formic acid in water.[4]

-

-

Final Extract:

-

The eluate is ready for injection into the LC-MS/MS system.

-

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity LC System)

-

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole MS)[4]

Chromatographic Conditions:

| Parameter | Value |

| Column | Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm[4] |

| Mobile Phase A | 0.2% Formic acid in water[4] |

| Mobile Phase B | Methanol[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 20 µL[4] |

| Column Temperature | 40°C[4] |

| Autosampler Temp | 4°C[4] |

Gradient Elution:

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 60 |

| 5.1 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 380°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 3-Methoxytyramine | 168.1 | 137.1 | 15 |

| 3-Methoxytyramine-d4 (IS) | 172.1 | 141.1 | 15 |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method.

Table 1: Linearity and Limits of Quantification

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| 3-Methoxytyramine | 4.69 - 3000[4] | >0.9999[4] | 0.25[11] |

Table 2: Precision and Recovery

| Analyte | Intra-day Imprecision (%) | Inter-day Imprecision (%) | Recovery (%) |

| 3-Methoxytyramine | < 8[11] | < 8[11] | 93.5 - 106.2[11] |

Workflow Diagram

Caption: Experimental workflow for 3-methoxytyramine analysis in urine.

Signaling Pathway Diagram

Caption: Metabolic pathway of dopamine to 3-methoxytyramine.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 3-methoxytyramine in urine. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects and improving the accuracy of the results. This protocol is well-suited for research applications investigating catecholamine metabolism and for drug development professionals working on therapies related to neuroblastic tumors.

References

- 1. META3 - Overview: Metanephrines with 3-Methoxytyramine, 24 Hour, Urine [mayocliniclabs.com]

- 2. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers | Semantic Scholar [semanticscholar.org]

- 4. agilent.com [agilent.com]

- 5. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 6. 3-Methoxytyramine, 24 Hour, Urine - Mayo Clinic Laboratories Extended Catalog [testcatalog.org]